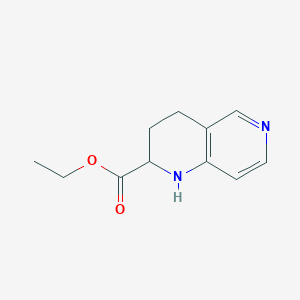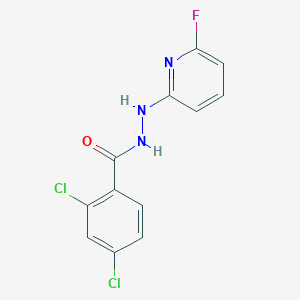
3-(3-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22ClN3OS and its molecular weight is 387.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
Several studies have focused on the synthesis and structural characterization of compounds related to “3-(3-chlorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide.” For instance, the synthesis and structural characterization of isostructural thiazoles with pyrazolyl and thiophen-2-yl groups have been reported, highlighting methods to achieve high yields and confirming structures through single crystal diffraction techniques (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021) [https://consensus.app/papers/synthesis-structural-characterization-isostructural-kariuki/dad5897042615d74b907bba29f212452/?utm_source=chatgpt]. Additionally, the creation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride illustrates the versatility of this compound in synthesizing a range of derivatives through alkylation and ring closure reactions (G. Roman, 2013) [https://consensus.app/papers/generation-structurally-alkylation-ring-closure-roman/f324fdb06f925923b82514cbf5c3a134/?utm_source=chatgpt].
Antimicrobial and Anticancer Activity
Research has also delved into the antimicrobial and anticancer potential of pyrazole derivatives, indicating a promising avenue for therapeutic applications. For example, novel pyrazole derivatives have shown higher anticancer activity than doxorubicin, a reference drug, in some cases, and have exhibited good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016) [https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt]. Another study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, highlighting the compound's potential in cancer therapy (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016) [https://consensus.app/papers/synthesis-characterization-some-bispyrazolylthiazoles-gomha/b12a880cf78e5dc28033405694d2e445/?utm_source=chatgpt].
Molecular Docking and Spectroscopic Analysis
Moreover, molecular docking and spectroscopic analysis have been employed to understand the interactions and properties of these compounds at the molecular level. This includes the assembly and antimicrobial potential evaluation of pyrazole derivatives through density functional theory (DFT), molecular docking, and antimicrobial activity studies, which provide insights into the compound's stability, intramolecular interactions, and biological activity (C. Sivakumar, V. Balachandran, B. Narayana, Vinutha V. Salian, B. Revathi, N. Shanmugapriya, K. Vanasundari, 2020) [https://consensus.app/papers/spectroscopic-assembly-34chlorophenyl54propane2yl-sivakumar/a3bdae519f8f5ee7ad0c679d3ecdb339/?utm_source=chatgpt].
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-14-20(18-7-4-12-26-18)15(2)24(23-14)11-10-22-19(25)9-8-16-5-3-6-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKHSCMCDNVFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC(=CC=C2)Cl)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride](/img/structure/B2554635.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)
![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)


![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)
![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)
![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)
![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)
